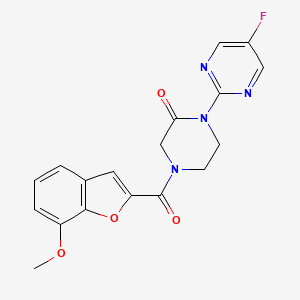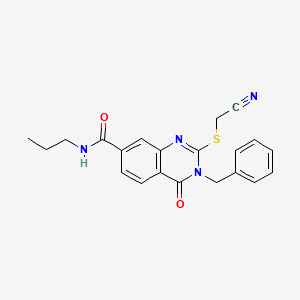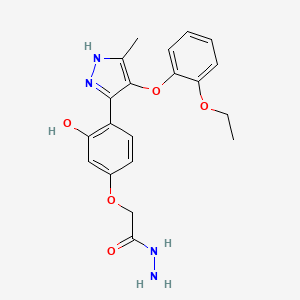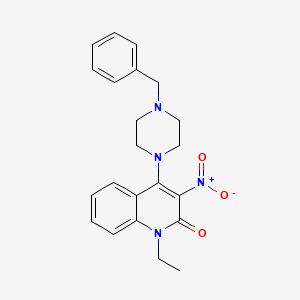![molecular formula C15H18ClN3O2S B2984908 (E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide CAS No. 1252570-65-2](/img/structure/B2984908.png)
(E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, an ethyl group, a methylpyrazolyl group, and an ethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide typically involves multiple steps:
-
Formation of the Ethenesulfonamide Backbone: : The initial step involves the preparation of the ethenesulfonamide backbone. This can be achieved through the reaction of an appropriate sulfonyl chloride with an amine under basic conditions.
-
Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the ethenesulfonamide intermediate.
-
Attachment of the Methylpyrazolyl Group: : The final step involves the alkylation of the intermediate with a methylpyrazole derivative, typically using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazole, followed by the addition of the alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring or the ethyl group, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide under reducing conditions with agents like lithium aluminum hydride (LiAlH₄).
-
Substitution: : The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts alkylation/acylation reagents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites. It can also be used in the design of inhibitors for specific enzymes or receptors.
Medicine
Medically, this compound could be explored for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and modifications of this compound might lead to new drugs with improved efficacy and reduced resistance.
Industry
Industrially, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide would depend on its specific application. In a biological context, it might interact with enzyme active sites or receptor binding sites, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to competitively inhibit enzyme function.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor.
Furosemide: A sulfonamide diuretic used to treat fluid retention.
Uniqueness
(E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide is unique due to its combination of a chlorophenyl group, an ethyl group, and a methylpyrazolyl group, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions that are not possible with simpler sulfonamides, potentially leading to novel applications and improved performance in various fields.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-3-19(12-14-10-17-18(2)11-14)22(20,21)9-8-13-4-6-15(16)7-5-13/h4-11H,3,12H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBQKOKMFSCKSV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN(N=C1)C)S(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CN(N=C1)C)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2984827.png)
![9-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2984828.png)




![3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2984837.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2984838.png)


![N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2984845.png)

